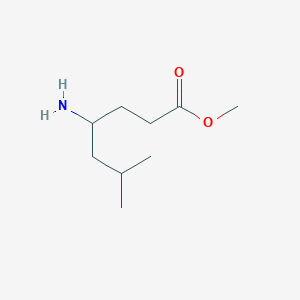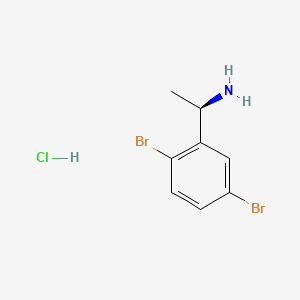
(1R)-1-(2,5-dibromophenyl)ethan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(2,5-dibromophenyl)ethan-1-aminehydrochloride is a chemical compound that belongs to the class of halogenated aromatic amines. This compound is characterized by the presence of two bromine atoms attached to a phenyl ring and an amine group attached to an ethan-1-amine backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,5-dibromophenyl)ethan-1-aminehydrochloride typically involves the bromination of a phenyl ring followed by the introduction of an amine group. One common method involves the following steps:
Bromination: The starting material, phenylethylamine, is subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide. This step introduces bromine atoms at the 2 and 5 positions of the phenyl ring.
Formation of Hydrochloride Salt: The resulting (1R)-1-(2,5-dibromophenyl)ethan-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of phenylethylamine are brominated using industrial-grade bromine and catalysts.
Purification: The brominated product is purified through recrystallization or distillation.
Salt Formation: The purified amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(2,5-dibromophenyl)ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the parent amine.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium alkoxide (NaOR).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Parent amine (phenylethylamine).
Substitution: Hydroxylated, alkylated, or aminated derivatives.
Applications De Recherche Scientifique
(1R)-1-(2,5-dibromophenyl)ethan-1-aminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Serves as a probe to study the effects of halogenated aromatic amines on biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1R)-1-(2,5-dibromophenyl)ethan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance its binding affinity to these targets, leading to various biological effects. The compound may inhibit or activate specific pathways, resulting in its observed therapeutic or toxicological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)-1-(2,4-dibromophenyl)ethan-1-aminehydrochloride
- (1R)-1-(2,6-dibromophenyl)ethan-1-aminehydrochloride
- (1R)-1-(3,5-dibromophenyl)ethan-1-aminehydrochloride
Uniqueness
(1R)-1-(2,5-dibromophenyl)ethan-1-aminehydrochloride is unique due to the specific positioning of the bromine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Propriétés
Formule moléculaire |
C8H10Br2ClN |
|---|---|
Poids moléculaire |
315.43 g/mol |
Nom IUPAC |
(1R)-1-(2,5-dibromophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9Br2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |
Clé InChI |
GOUSNAUJBOQZLB-NUBCRITNSA-N |
SMILES isomérique |
C[C@H](C1=C(C=CC(=C1)Br)Br)N.Cl |
SMILES canonique |
CC(C1=C(C=CC(=C1)Br)Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


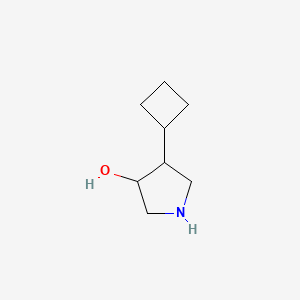
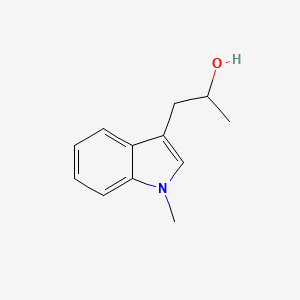

![[1-(Cyclopropylmethyl)cyclobutyl]methanamine](/img/structure/B13533193.png)
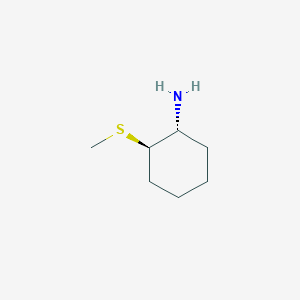

![[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride](/img/structure/B13533215.png)
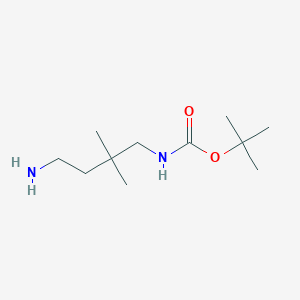
![2-{[4-(3-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}aceticacid](/img/structure/B13533221.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoicacid](/img/structure/B13533223.png)
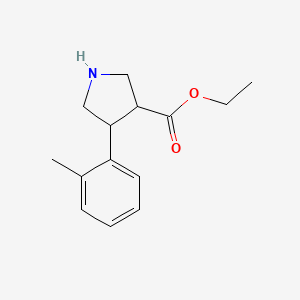
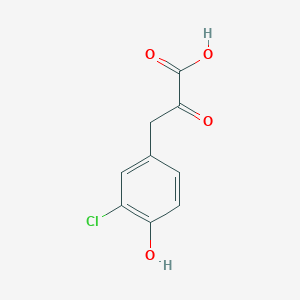
![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13533241.png)
